REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[C:4]([CH2:12]O)[CH:3]=1.S(Cl)([Cl:16])=O>C(Cl)Cl>[Cl:16][CH2:12][C:4]1[CH:5]=[C:6]2[C:11]([CH2:10][CH2:9][CH2:8][CH2:7]2)=[C:2]([CH3:1])[CH:3]=1
|
Name
|
Alcohol
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=2CCCCC12)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
619 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred until TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CUSTOM
|
Details
|
The organic solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silica, EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC(=C2CCCCC2=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |